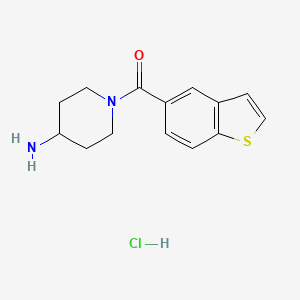![molecular formula C20H23N5O B7630814 N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the inhibition of protein kinase B (AKT) and activation of the mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine in lab experiments is its specificity for AKT inhibition. This makes it a useful tool for studying the role of AKT in various cellular processes. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research involving N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine. One area of interest is its potential as a therapeutic agent for other diseases besides cancer, such as inflammatory diseases. Another direction is the development of more soluble analogs of the compound for easier use in lab experiments. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.
In conclusion, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for AKT inhibition and anti-inflammatory effects make it a useful tool for studying various cellular processes. However, its low solubility in aqueous solutions and the need for further research on its mechanisms of action and potential side effects are limitations that need to be addressed.
Synthesemethoden
The synthesis of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the reaction of 2-chloro-3-nitropyridine with benzyl-2-imidazolemethanol in the presence of a base. The resulting intermediate is then reacted with morpholine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-5-17(6-3-1)16-25-10-9-21-19(25)15-23-18-7-4-8-22-20(18)24-11-13-26-14-12-24/h1-10,23H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHKMPKOJQUTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NCC3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)
![3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea](/img/structure/B7630756.png)
![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)


![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)